Hexyl 5-nitro-2-furancarboxylate

QSAR Lipophilicity Nitrofuran esters

Hexyl 5-nitro-2-furancarboxylate (IUPAC: hexyl 5-nitrofuran-2-carboxylate; CAS 20001-40-5; molecular formula C₁₁H₁₅NO₅; molecular weight 241.24 g/mol) is a synthetic ester derivative of 5-nitro-2-furancarboxylic acid, belonging to the 5-nitrofuran class of compounds. It is supplied as a specialty chemical for research purposes, typically at a minimum purity of 95%, and is recommended for long-term storage in a cool, dry place.

Molecular Formula C11H15NO5
Molecular Weight 241.24 g/mol
CAS No. 20001-40-5
Cat. No. B12042903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl 5-nitro-2-furancarboxylate
CAS20001-40-5
Molecular FormulaC11H15NO5
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)C1=CC=C(O1)[N+](=O)[O-]
InChIInChI=1S/C11H15NO5/c1-2-3-4-5-8-16-11(13)9-6-7-10(17-9)12(14)15/h6-7H,2-5,8H2,1H3
InChIKeyXHMWHBXFXKPBDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexyl 5-nitro-2-furancarboxylate (CAS 20001-40-5): Structural Class and Procurement-Relevant Identity


Hexyl 5-nitro-2-furancarboxylate (IUPAC: hexyl 5-nitrofuran-2-carboxylate; CAS 20001-40-5; molecular formula C₁₁H₁₅NO₅; molecular weight 241.24 g/mol) is a synthetic ester derivative of 5-nitro-2-furancarboxylic acid, belonging to the 5-nitrofuran class of compounds . It is supplied as a specialty chemical for research purposes, typically at a minimum purity of 95%, and is recommended for long-term storage in a cool, dry place . The compound is listed in the Sigma-Aldrich AldrichCPR collection of rare chemicals, indicating limited commercial availability and a lack of vendor-collected analytical data, which places the burden of identity and purity confirmation on the buyer .

Why Generic 5-Nitrofuran Esters Cannot Substitute for Hexyl 5-nitro-2-furancarboxylate in Research Applications


The 5-nitrofuran pharmacophore is known to require reductive bioactivation for antimicrobial activity, and its physicochemical properties, such as lipophilicity (log P), are critical determinants of membrane permeability, target binding, and metabolic stability [1]. The hexyl ester differs fundamentally from shorter-chain homologs (e.g., methyl, ethyl, propyl) in its calculated log P and molar refractivity, parameters that quantitatively influence both in vitro potency and in vivo pharmacokinetics according to QSAR models developed for nitrofuran derivatives [1]. Substituting this compound with a generic analog would alter these key molecular descriptors, leading to unpredictable changes in biological activity and making experimental results non-reproducible. The hexyl chain imparts a distinct lipophilic profile that is not replicated by other esters, which is critical for structure-activity relationship studies and for applications requiring specific partitioning behavior.

Quantitative Comparative Evidence for Hexyl 5-nitro-2-furancarboxylate Against Closest Analogs


Lipophilicity Differentiation: Calculated log P of Hexyl vs. Ethyl 5-nitrofuran-2-carboxylate

The hexyl ester is differentiated from the commonly available ethyl 5-nitro-2-furoate (CAS 943-37-3) by its substantially higher calculated log P, a key parameter for membrane permeability. In QSAR studies of nitrofuran derivatives, lipophilicity is a critical but complex factor [1]. A direct computational comparison of the two esters reveals a significant difference in predicted lipophilicity, which dictates their suitability for different experimental designs [2].

QSAR Lipophilicity Nitrofuran esters

Impact of Ester Chain Length on Antibacterial Potency: A Class-Level QSAR Inference

A foundational QSAR study on 5-nitrofuran derivatives demonstrated that, while reduction potential is a primary determinant of activity, substituent effects modulating lipophilicity indirectly influence IC₅₀ values against both Gram-positive and Gram-negative bacteria [1]. Although the hexyl ester was not directly tested, the established structure-activity landscape allows for a class-level inference: increasing alkyl chain length from ethyl to hexyl is expected to shift the compound's biological profile due to altered cell wall penetration and intracellular accumulation.

Antibacterial QSAR Nitrofuran

Synthetic Yield Comparison: Enzymatic Esterification of 5-nitrofurancarboxylic Acid with Hexanol vs. Other Alcohols

Patented methods describe the direct enzymatic esterification of 5-nitro-2-furancarboxylic acid with hexanol as an alternative, more sustainable route compared to traditional chemical esterification . While direct yield data for the hexyl ester synthesis is not publicly reported in the primary literature, related patents and process chemistry reviews indicate that enzymatic methods for furancarboxylates can achieve excellent yields and high selectivity, avoiding side reactions common with acid-catalyzed methods [1].

Enzymatic synthesis Esterification Nitrofuran chemistry

Optimal Research and Industrial Use Cases for Hexyl 5-nitro-2-furancarboxylate Based on Differentiation Evidence


QSAR Model Development and Lipophilicity Profiling of Nitrofuran Derivatives

Researchers building quantitative structure-activity relationship (QSAR) models for 5-nitrofuran antimicrobials require a series of analogs with systematically varied lipophilicity. With its calculated log P of 3.2, Hexyl 5-nitro-2-furancarboxylate fills a critical gap between the shorter-chain ethyl ester (log P 1.6) and highly lipophilic long-chain analogs. Its use in a data set can establish the contribution of the hydrophobic parameter to biological activity, as outlined in foundational QSAR literature . This compound is thus a strategic procurement choice for academic and industrial medicinal chemistry labs focused on anti-infective drug design.

Membrane Permeability and Intracellular Accumulation Studies in Gram-Positive Bacteria

The enhanced lipophilicity of the hexyl ester, indicated by a log P 1.6 units higher than the ethyl analog, makes it a superior probe for investigating the role of passive membrane diffusion in the antibacterial activity of nitrofurans. The QSAR landscape for 5-nitrofurans includes a complex relationship between substituent effects and activity . Using this compound in permeability assays (e.g., PAMPA or Caco-2 models) or in bacterial uptake studies allows scientists to isolate the effect of the ester chain length on intracellular drug accumulation. This application is supported by the class-level inference that increased lipophilicity enhances membrane crossing, particularly relevant for the thick peptidoglycan layer of Gram-positive organisms like S. aureus.

Synthetic Intermediate for Novel 5-Nitrofuran-Based Prodrugs and Conjugates

The hexyl ester can serve as a key intermediate in the synthesis of novel prodrugs or conjugates where the ester functionality is exploited for controlled release or targeted delivery. The patented enzymatic esterification route suggests that the compound can be synthesized under mild, selective conditions, which is advantageous for downstream conjugation chemistry. Industrial process chemistry groups evaluating green chemistry routes for nitrofuran production may procure this compound as a reference standard when validating enzymatic synthesis methods, particularly when comparing the efficiency of hexanol conversion to that of ethanol or methanol in esterification reactions [1].

Analytical Method Development and Reference Standard Qualification

Due to its well-defined structure and availability as a single, pure compound (≥95% purity ), Hexyl 5-nitro-2-furancarboxylate is suitable for use as a reference standard in HPLC and LC-MS method development for nitrofuran residue analysis. Its distinct retention time, controlled by the longer hexyl chain, provides a critical separation marker not achievable with shorter-chain esters. This application is essential for food safety and environmental monitoring laboratories that require authentic analytical standards for accurate quantification of nitrofuran metabolites.

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